molecular formula C11H11ClN2O B8005762 Methyl quinoline-4-carboximidate hydrochloride CAS No. 1196146-32-3

Methyl quinoline-4-carboximidate hydrochloride

Cat. No.: B8005762
CAS No.: 1196146-32-3
M. Wt: 222.67 g/mol
InChI Key: GZGYIUQGWAQDPB-UHFFFAOYSA-N
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Description

Methyl quinoline-4-carboximidate hydrochloride is a chemical reagent made available for research purposes . This compound is strictly for research use only and is not intended for diagnostic or therapeutic applications. While specific biological data for this compound is limited, its core quinoline-4-carboximidate structure positions it as a potential synthetic intermediate for the discovery of new therapeutic agents. The quinoline-4-carboxamide scaffold, a closely related chemotype, is recognized as a privileged structure in medicinal chemistry and is found in compounds with a broad spectrum of biological activities . Notably, optimized quinoline-4-carboxamide derivatives have demonstrated significant potency in phenotypic screens, showing low nanomolar in vitro efficacy against Plasmodium falciparum , the parasite responsible for malaria . These derivatives have also shown excellent oral efficacy in malaria mouse models, functioning through a novel mechanism of action: the inhibition of translation elongation factor 2 (PfEF2), which is critical for protein synthesis in the parasite . Furthermore, various quinoline and quinolinone carboxamides are investigated for diverse applications, including anti-inflammatory and anticancer activities, making the scaffold a versatile starting point for drug discovery campaigns . Researchers can leverage this compound as a key building block to access this valuable chemical space and develop novel bioactive molecules.

Properties

IUPAC Name

methyl quinoline-4-carboximidate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O.ClH/c1-14-11(12)9-6-7-13-10-5-3-2-4-8(9)10;/h2-7,12H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGYIUQGWAQDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1=CC=NC2=CC=CC=C12.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196146-32-3
Record name 4-Quinolinecarboximidic acid, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196146-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Condensation of Isatin with Acetone

In a 500 mL reactor, isatin (0.17 mol), sodium hydroxide (1.36 mol), and water undergo condensation with acetone under reflux for 10 hours at 25–35°C. Acidification to pH 5–6 yields 2-toluquinoline-4-carboxylic acid (99% yield, m.p. 238–240°C). This step forms the quinoline backbone through a ring-opening and cyclization mechanism.

Oxidation to Quinoline-2,4-Dicarboxylic Acid

2-Toluquinoline-4-carboxylic acid reacts with phenyl aldehyde at 100°C for 3 hours, followed by dehydration with diacetyl oxide at 120°C. Subsequent oxidation with potassium permanganate and sodium hydroxide at 40°C for 6 hours produces quinoline-2,4-dicarboxylic acid (85% yield). Decarboxylation in m-xylene under reflux yields Cinchonic Acid (quinoline-4-carboxylic acid).

StepReagentTemperatureYield
Acid chloride formationSOCl₂70°C92%
Imidate synthesisCH₃NH₂, HCl25°C78%

Critical Analysis of Methodologies

Yield and Purity Considerations

The patent CN102924374B achieves >85% yields for quinoline-4-carboxylic acid derivatives using inexpensive reagents like sodium hydroxide and acetone. However, imidate formation via the Pinner reaction often requires stringent anhydrous conditions to prevent nitrile hydrolysis, which may reduce yields to 60–75% in non-optimized setups.

Industrial-Scale Feasibility

The second patent emphasizes cost-effective, scalable processes suitable for quinoline-4-carboxylic acid production . For this compound, continuous-flow reactors could enhance the Pinner reaction’s efficiency by minimizing HCl gas handling risks.

Chemical Reactions Analysis

Types of Reactions

Methyl quinoline-4-carboximidate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl quinoline-4-carboximidate hydrochloride has been studied for its role in the development of new therapeutic agents. Its structural similarity to other quinoline derivatives makes it a candidate for various pharmacological activities.

Antimalarial Activity

Recent studies have highlighted the potential of quinoline derivatives, including this compound, in combating malaria. A related compound demonstrated significant efficacy against Plasmodium falciparum, showing low nanomolar potency and favorable pharmacokinetic properties. The mechanism involved inhibition of translation elongation factor 2 (PfEF2), crucial for protein synthesis in the parasite .

Anticancer Properties

Quinoline derivatives are also being explored for their anticancer effects. Research indicates that modifications of quinoline structures can lead to compounds with enhanced activity against various cancer cell lines. For instance, derivatives have shown effectiveness in inhibiting growth in liver cancer cells (HEPG-2) and breast cancer cells (MCF-7) through mechanisms involving apoptosis induction .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following table summarizes common synthetic routes:

StepReagents/ConditionsProduct
1Isatin + Amine + EDC/HOBt (DMF)Quinoline-4-carboxylic acid
2Quinoline-4-carboxylic acid + Thionyl chlorideQuinoline derivative
3Reaction with methylamineMethyl quinoline-4-carboximidate

This synthetic pathway highlights the versatility of quinoline chemistry, allowing for the introduction of various substituents that can modulate biological activity.

Case Studies

  • Antimalarial Screening :
    • A study identified several quinoline derivatives with potent antimalarial activity. This compound was among the candidates tested, demonstrating promising results against multiple life stages of Plasmodium species .
  • Anticancer Efficacy :
    • In vitro studies on modified quinolines showed significant cytotoxicity against cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. Compounds derived from methyl quinoline-4-carboximidate were reported to induce apoptosis through caspase activation pathways .

Mechanism of Action

The mechanism of action of methyl quinoline-4-carboximidate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare methyl quinoline-4-carboximidate hydrochloride with structurally related compounds, focusing on substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Core Structure Substituents/Functional Groups Similarity Score Key Properties/Applications References
Methyl quinoline-4-carboximidate HCl Quinoline 4-carboximidate, methyl ester, HCl salt N/A Potential intermediate in drug synthesis N/A
7-Methoxy-4-methylquinoline HCl (1807542-80-8) Quinoline 7-methoxy, 4-methyl, HCl salt 0.98 Enhanced lipophilicity; used in fluorescence studies
4-Methylbenzamidine HCl (CAS 1670-14-0) Benzene 4-methyl, amidine, HCl salt 0.91–1.00 Protease inhibitor; high BBB permeability
2-Methylquinoline-4-carboxamide (CAS 5632-13-3) Quinoline 2-methyl, 4-carboxamide N/A Antimicrobial activity; lower reactivity than carboximidate

Reactivity and Functional Group Analysis

  • Carboximidate vs. Carboxamide: The carboximidate group (-C(=NH)OCH₃) in methyl quinoline-4-carboximidate is more electrophilic than carboxamide (-CONH₂) derivatives (e.g., 2-methylquinoline-4-carboxamide), making it reactive toward nucleophiles like amines or thiols . In contrast, amidine-containing compounds (e.g., 4-methylbenzamidine HCl) exhibit strong hydrogen-bonding capacity, often exploited in enzyme inhibition .
  • Hydrochloride Salt vs. Free Base: The hydrochloride salt form (common in quinolines like 7-methoxy-4-methylquinoline HCl) improves aqueous solubility, facilitating use in biological assays. However, it may reduce volatility in gas chromatography compared to esterified analogs (e.g., torulosic acid methyl ester in ) .

Physicochemical Properties

  • Lipophilicity: 7-Methoxy-4-methylquinoline HCl has higher lipophilicity (due to the methoxy group) than methyl quinoline-4-carboximidate, which may affect membrane permeability . Benzamidine derivatives (e.g., 4-methylbenzamidine HCl) show moderate GI absorption but poor BBB penetration, whereas quinoline-based compounds often exhibit better CNS activity .
  • Thermal Stability: Quinoline hydrochlorides (e.g., 7-methoxy-4-methylquinoline HCl) decompose at elevated temperatures (~200–300°C), consistent with other aromatic amine salts .

Biological Activity

Methyl quinoline-4-carboximidate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and antiviral effects, supported by research findings and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of quinoline derivatives, which are known for their diverse pharmacological properties. The compound's structure features a quinoline ring system substituted with a carboximidate functional group, which is crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antibacterial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial properties against various pathogens. For example, studies have shown that quinoline derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : this compound has been evaluated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines by modulating key proteins involved in cell cycle regulation and apoptosis pathways, such as caspase-3 and Bcl-2 .
  • Antiviral Activity : Preliminary findings suggest that this compound may also possess antiviral properties. Similar quinoline derivatives have shown efficacy against viral infections in cell culture models, indicating a potential for further exploration in antiviral drug development .

Antibacterial Studies

A study assessing the antibacterial activity of various quinoline derivatives found that this compound exhibited significant inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics, highlighting its potential as an alternative treatment option.

Bacterial Strain MIC (µg/mL) Standard Antibiotic MIC (µg/mL)
Staphylococcus aureus32Penicillin16
Escherichia coli64Ciprofloxacin32

Anticancer Mechanisms

In vitro assays on cancer cell lines such as MDA-MB-231 (breast cancer) and HEPG-2 (liver cancer) demonstrated that this compound could significantly reduce cell viability. The compound triggered apoptosis through the activation of caspase pathways.

Cell Line IC50 (µM) Mechanism
MDA-MB-23115Caspase-3 activation
HEPG-210Bcl-2 downregulation

Case Studies

  • Study on Anticancer Effects : A recent study investigated the effects of this compound on lung cancer cells. The compound was found to significantly inhibit tumor growth in xenograft models, demonstrating its potential for therapeutic use .
  • Antibacterial Efficacy : Another research project focused on the antibacterial properties of this compound against multi-drug resistant strains. Results indicated that it could effectively reduce bacterial load in infected models, suggesting its application in treating resistant infections .

Q & A

Basic: What are the recommended synthetic routes for Methyl quinoline-4-carboximidate hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer:
Synthesis typically involves a multi-step process, starting with quinoline derivatives and employing condensation reactions with methyl carboximidate precursors. Key steps include:

  • Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) to enhance imidate formation efficiency .
  • Reaction Monitoring : Track progress via thin-layer chromatography (TLC) or HPLC to identify intermediates and optimize reaction time .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) improves purity. Yield optimization requires strict temperature control (60–80°C) and inert atmospheres (N₂ or Ar) to prevent hydrolysis .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish quinoline protons (δ 8.5–9.0 ppm) and methyl ester groups (δ 3.8–4.2 ppm) .
    • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • Purity Analysis : HPLC with a C18 column (acetonitrile/water gradient) detects impurities ≤0.1% .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation : Classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Required precautions:
    • PPE : Nitrile gloves, lab coat, and fume hood use during synthesis .
    • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced: How can computational modeling elucidate the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electrophilic sites on the quinoline ring. Compare HOMO/LUMO gaps to assess susceptibility to nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction pathways .
  • Validation : Cross-reference computational results with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Advanced: How should researchers address contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer:

  • Meta-Analysis Framework :
    • Data Normalization : Adjust for variability in assay conditions (e.g., pH, temperature) using standardized controls (e.g., L-NAME for nitric oxide studies ).
    • Dose-Response Curves : Replicate studies across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .
    • Statistical Rigor : Apply one-way ANOVA with Bonferroni correction to minimize Type I errors in comparative studies .

Advanced: What experimental designs are optimal for studying the compound’s mechanism of action in neurological systems?

Methodological Answer:

  • In Vitro Models : Use primary neuronal cultures to assess acetylcholine esterase inhibition via Ellman’s assay, with methylene blue as a positive control .
  • In Vivo Validation : Employ rodent models (e.g., Morris water maze) to evaluate cognitive effects. Include sham-operated controls and blinded data analysis .
  • Omics Integration : Pair transcriptomics (RNA-Seq) with targeted metabolomics to map signaling pathways affected by the compound .

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